N,N-Diethyl-2-(1H-indol-3-yl)-2-oxoacetamide
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Overview
Description
N,N-Diethyl-2-(1H-indol-3-yl)-2-oxoacetamide is an organic compound characterized by the presence of an indole ring and an acetamide group. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Its unique structure allows it to participate in various chemical reactions, making it a valuable compound for synthetic and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-2-(1H-indol-3-yl)-2-oxoacetamide typically begins with indole and acetamide as starting materials. The process involves several steps:
Formation of the Indole Derivative: Indole is reacted with an appropriate acylating agent to introduce the acetamide group at the 3-position of the indole ring.
N,N-Diethylation: The intermediate product is then subjected to N,N-diethylation using diethylamine under controlled conditions to yield the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions with optimized conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to maintain precise control over reaction parameters such as temperature, pressure, and reaction time.
Purification Steps: The crude product is purified using techniques like recrystallization, distillation, or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-2-(1H-indol-3-yl)-2-oxoacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The indole ring can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), nitrating agents (HNO3).
Major Products
Oxidation Products: Indole-3-carboxylic acid derivatives.
Reduction Products: Indole-3-ethanol derivatives.
Substitution Products: Halogenated indole derivatives, nitroindole derivatives.
Scientific Research Applications
N,N-Diethyl-2-(1H-indol-3-yl)-2-oxoacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which N,N-Diethyl-2-(1H-indol-3-yl)-2-oxoacetamide exerts its effects involves interactions with specific molecular targets:
Molecular Targets: Enzymes, receptors, and proteins that are involved in various biological pathways.
Pathways Involved: The compound may modulate signaling pathways, enzyme activity, and gene expression, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-2-(1H-indol-3-yl)-2-oxoacetamide: Similar structure but with methyl groups instead of ethyl groups.
N,N-Diethyl-2-(1H-indol-3-yl)-acetamide: Lacks the oxo group, leading to different reactivity and applications.
Uniqueness
N,N-Diethyl-2-(1H-indol-3-yl)-2-oxoacetamide is unique due to its specific combination of an indole ring and an acetamide group with diethyl substitution. This structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
N,N-diethyl-2-(1H-indol-3-yl)-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-3-16(4-2)14(18)13(17)11-9-15-12-8-6-5-7-10(11)12/h5-9,15H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACOOWHAYSBIVFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C(=O)C1=CNC2=CC=CC=C21 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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